molecular formula C15H10Cl2F3NO3S B2947837 N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide CAS No. 339108-17-7

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide

Cat. No.: B2947837
CAS No.: 339108-17-7
M. Wt: 412.2
InChI Key: GHITUDMILIVBPT-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenyl group attached to the nitrogen atom and a 3-(trifluoromethyl)benzenesulfonyl moiety at the acetamide’s α-position.

Key structural features:

  • N-(2,4-dichlorophenyl) group: Enhances lipophilicity and resistance to metabolic degradation .
  • Acetamide backbone: A common pharmacophore in anticonvulsants, herbicides, and enzyme inhibitors .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO3S/c16-10-4-5-13(12(17)7-10)21-14(22)8-25(23,24)11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHITUDMILIVBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloroaniline and 3-(trifluoromethyl)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: Researchers may study its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Agrochemicals: It may be explored for its potential as a pesticide or herbicide, given its ability to interact with specific biological targets in plants or pests.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, biology, or agrochemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticonvulsant Acetamide Derivatives

(a) N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
  • Structure : Differs in the quinazoline-dione core replacing the benzenesulfonyl group.
  • Key Difference : The quinazoline-dione moiety likely engages in π-π stacking with GABA receptors, whereas the sulfonyl group in the target compound may prioritize hydrogen bonding .
(b) N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14)
  • Structure : Incorporates a piperazine ring instead of the sulfonyl group.
  • Activity : Moderate anticonvulsant activity attributed to piperazine’s conformational flexibility and amine interactions .
  • Comparison : The rigid benzenesulfonyl group in the target compound may limit flexibility but improve metabolic stability .

Herbicidal and Agrochemical Analogs

(a) Dimethenamid-P (2-chloro-N-[(1-methyl-2-methoxy)ethyl]-N-(2,4-dimethyl-thien-3-yl)-acetamide)
  • Structure : Shares the acetamide backbone but includes a thienyl group and methoxyethyl chain.
  • Activity : Herbicidal action via inhibition of very-long-chain fatty acid synthesis .
  • Divergence : The target compound’s dichlorophenyl and trifluoromethyl groups may confer broader-spectrum activity against resistant weeds .
(b) Saflufenacil (N'-[2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)benzoyl]-N-isopropyl-N-methylsulfamide)
  • Structure : Contains a pyrimidine-dione ring and sulfamide group.
  • Activity : Protox inhibitor used in pre-emergent weed control .
  • Comparison : The target compound’s benzenesulfonyl group may mimic sulfamide’s mode of action but with altered selectivity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound* N-[(2,4-Dichlorophenyl)methyl]-2-(quinazolin-3-yl)acetamide N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Molecular Weight (g/mol) ~450 (estimated) 403.3 399.9
logP (Hydrophobicity) ~5.8 (estimated) 4.2 3.9
Hydrogen Bond Acceptors 8 (sulfonyl + amide) 6 (quinazoline-dione + amide) 5 (piperazine + amide)
Synthetic Complexity High (sulfonylation step) Moderate (cyclocondensation) Low (alkylation)

*Estimated based on structural analogs .

Research Findings and Implications

  • Anticonvulsant Potential: While the target compound’s benzenesulfonyl group may enhance blood-brain barrier penetration compared to bulkier quinazoline derivatives, its rigid structure could reduce affinity for GABA receptors, as seen in benzyl-substituted analogs .
  • Agrochemical Viability : The trifluoromethyl and dichlorophenyl groups align with trends in herbicide design for resistance management, though sulfonyl-containing analogs like sulfentrazone () show niche applications .
  • Synthetic Challenges : The sulfonylation step required for the benzenesulfonyl moiety may complicate large-scale synthesis compared to piperazine or morpholine derivatives .

Biological Activity

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H10Cl2F3NO3S
  • Molar Mass : 412.21 g/mol
  • CAS Number : 339108-17-7

The compound features a dichlorophenyl moiety and a trifluoromethyl group attached to a sulfonylacetamide backbone, which contributes to its unique chemical reactivity and biological properties.

This compound interacts with various biological targets, including enzymes and receptors. The sulfonyl group in its structure is known to enhance binding affinity to specific molecular targets, potentially leading to inhibition or activation of critical biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Interaction : It can bind to specific receptors, influencing signal transduction processes in cells.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, derivatives with sulfonyl groups have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer activity. Its efficacy was evaluated against several human cancer cell lines, revealing IC50 values that indicate potential for further development as an anticancer agent .
  • Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) has been explored, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives against Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited MIC values as low as 4.88 µg/mL, highlighting the potential of similar compounds in clinical applications .

Case Study 2: Anticancer Activity

In a comparative study on anticancer properties, this compound was tested against eight human cancer cell lines. The compound demonstrated IC50 values that were lower than those of established chemotherapeutics like Doxorubicin for some cell lines, indicating promising anticancer activity .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 4.88 µg/mL against C. albicans
AnticancerIC50 values lower than Doxorubicin for several cell lines
NeuroprotectionAChE inhibition potential

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